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Cat. No.: B613413 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of protein lysine dimethylation, a critical post-

translational modification (PTM) involved in a myriad of cellular processes. We will delve into

the core biochemical mechanisms, the key enzymatic regulators, and the profound functional

consequences of this modification. Furthermore, this guide will explore the implications of

lysine dimethylation in disease pathogenesis and its emergence as a promising target for

therapeutic intervention. Detailed experimental protocols for the study of lysine dimethylation

are provided to facilitate further research in this dynamic field.

The Core Biochemistry of Lysine Dimethylation
Lysine, an essential amino acid, possesses a primary amino group on its ε-carbon, which is a

target for methylation.[1] This modification is catalyzed by a class of enzymes known as protein

lysine methyltransferases (PKMTs) that transfer methyl groups from the universal methyl donor,

S-adenosylmethionine (SAM).[2][3][4] The ε-amino group of lysine can be sequentially mono-,

di-, or trimethylated.[3] Lysine dimethylation (Kme2) represents a distinct state with unique

biochemical properties and biological roles. Unlike monomethylation, dimethylation significantly

increases the steric bulk of the lysine side chain while maintaining its positive charge. This

modification plays a crucial role in modulating protein-protein interactions, protein stability, and

subcellular localization.[1][5]

The "Writers" and "Erasers": KMTs and KDMs

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b613413?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC4573795/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9359663/
https://www.mdpi.com/2218-273X/14/7/862
https://rupress.org/jem/article/219/8/e20211356/213343/NF-B-signaling-controls-H3K9me3-levels-at-intronic
https://www.mdpi.com/2218-273X/14/7/862
https://pmc.ncbi.nlm.nih.gov/articles/PMC4573795/
https://www.biorxiv.org/cgi/reprint/2022.09.09.507378v1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b613413?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The cellular landscape of lysine dimethylation is dynamically regulated by the opposing actions

of "writer" enzymes, the PKMTs, and "eraser" enzymes, the protein lysine demethylases

(KDMs).[3]

Protein Lysine Methyltransferases (PKMTs): The majority of known PKMTs belong to the SET

domain-containing family, named after the conserved ~130 amino acid sequence found in

Suppressor of variegation 3-9, Enhancer of zeste, and Trithorax proteins.[6] These enzymes

exhibit remarkable specificity for the lysine residue they target and the degree of methylation

they catalyze. For instance, G9a (EHMT2) and GLP (EHMT1) are the primary enzymes

responsible for histone H3 lysine 9 mono- and dimethylation (H3K9me1/2) in euchromatin.[7]

Protein Lysine Demethylases (KDMs): The discovery of KDMs revealed that lysine methylation

is a reversible and dynamic process.[8] There are two main families of KDMs: the lysine-

specific demethylase (LSD) family and the Jumonji C (JmjC) domain-containing family.[6] LSD1

(KDM1A), for example, specifically removes mono- and dimethyl groups from H3K4 and H3K9.

[8] The JmjC domain-containing demethylases are a larger family that can reverse mono-, di-,

and trimethylation through an iron and α-ketoglutarate-dependent mechanism.[6]

The interplay between KMTs and KDMs creates a dynamic regulatory system that fine-tunes

the methylation status of proteins in response to various cellular signals.

Functional Consequences of Lysine Dimethylation
Lysine dimethylation exerts its influence on cellular function primarily through the recruitment of

specific "reader" proteins that recognize and bind to the dimethylated lysine residue.[9] These

reader proteins contain specialized domains, such as Tudor, PHD, and MBT domains, that form

a binding pocket for the dimethylated lysine.[10] This interaction initiates downstream signaling

events that ultimately alter gene expression, protein stability, or enzymatic activity.

Regulation of Gene Expression
In the context of chromatin, dimethylation of specific lysine residues on histone tails serves as a

docking site for reader proteins that, in turn, recruit other effector proteins to either activate or

repress gene transcription. For example, H3K9me2 is a well-established mark of

transcriptionally silenced heterochromatin.[11]
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Modulation of Non-Histone Protein Function
Beyond histones, a growing number of non-histone proteins are known to be regulated by

lysine dimethylation. This modification can affect their enzymatic activity, subcellular

localization, and interaction with other proteins, thereby influencing a wide range of cellular

processes.

Lysine Dimethylation in Signaling Pathways
Lysine dimethylation plays a pivotal role in the regulation of key signaling pathways implicated

in cell growth, proliferation, and stress response.

The p53 Signaling Pathway
The tumor suppressor protein p53 is a critical regulator of the cellular response to DNA

damage. Lysine methylation of p53 at various residues fine-tunes its activity. For instance,

dimethylation of p53 at lysine 370 (K370me2) enhances its transcriptional activity by promoting

its interaction with the reader protein 53BP1.[12][13] This interaction is crucial for the activation

of p53 target genes involved in cell cycle arrest and apoptosis.[13][14]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of
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and industry.
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